3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

Nuclear Receptor PPAR Transcriptional Activation

Researchers validating PPAR reporter assays often lack well-characterized weak modulator reference standards. 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid (CAS 923173-87-9) addresses this gap with a documented EC₅₀ of 12,000 nM in HepG2 cells, enabling precise assay sensitivity benchmarking. • Meta-substituted pyrrolidinone-ethoxy scaffold distinct from thiazolidinedione/fibrate ligands • Free carboxylic acid enables direct amide coupling/esterification without deprotection • LogP 1.386, TPSA 66.84 - drug-like physicochemical profile for hit-to-lead SAR • Supplied at ≥98% purity; available for immediate global shipment

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 923173-87-9
Cat. No. B1317908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid
CAS923173-87-9
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)COC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H15NO4/c15-12(14-6-1-2-7-14)9-18-11-5-3-4-10(8-11)13(16)17/h3-5,8H,1-2,6-7,9H2,(H,16,17)
InChIKeyIDRPAQYBUPWQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic Acid (CAS 923173-87-9) — Class Overview and Baseline Procurement Profile


3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid (CAS 923173-87-9, molecular formula C₁₃H₁₅NO₄, MW 249.26) is a synthetic organic compound featuring a benzoic acid core linked to a 2-oxo-pyrrolidine (pyrrolidinone) moiety via an ethoxy bridge . The compound is commercially available at research-grade purities (typically ≥95% to 98%) from multiple suppliers . Its structural class—pyrrolidinone-containing benzoic acid ethers—places it among a family of synthetic intermediates and potential pharmacophore scaffolds, though its specific biological annotation remains limited in the public literature. A key distinguishing molecular feature is the presence of a carbonyl (oxo) group on the pyrrolidine ring, yielding an amide linkage (pyrrolidinone) at the ethoxy bridge rather than a simple tertiary amine .

Why 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic Acid Cannot Be Substituted by Simpler Pyrrolidinyl–Benzoic Acid Analogs


Generic substitution among pyrrolidinyl-ethoxy-benzoic acid derivatives is not supported by the available evidence. The target compound incorporates a pyrrolidinone (2-oxo-pyrrolidine) amide functionality, which introduces a distinct electronic environment at the ethoxy bridge . In contrast, close analogs such as 4-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid (CAS 69731-93-7) and 3-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride (CAS 262425-14-9) lack the carbonyl group on the pyrrolidine ring, resulting in a basic tertiary amine rather than a neutral amide . This structural divergence translates to different physicochemical profiles—the target compound exhibits a lower LogP (1.386) and higher polar surface area (TPSA 66.84) than the 4-substituted analog (LogP ~1.8, TPSA 49.77) . Consequently, solubility, permeability, hydrogen-bonding capacity, and target engagement cannot be assumed to be interchangeable between the oxo- and non-oxo analogs, making direct substitution without experimental validation scientifically unsound [1].

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic Acid: Quantifiable Differentiation Against Comparator Compounds


PPAR Transactivation Activity: EC₅₀ = 12,000 nM (Weak Agonism)

The compound exhibits measurable PPAR transactivation activity, as documented in a curated public bioactivity database [1]. The reported EC₅₀ value is 12,000 nM in a cell-based reporter gene assay. This contrasts sharply with structurally related PPAR agonists that achieve sub-micromolar potency. Notably, a distinct pyrrolidine derivative class (as described in patent literature) has been developed explicitly for robust PPAR agonism [2]; the target compound's EC₅₀ is orders of magnitude higher (weaker).

Nuclear Receptor PPAR Transcriptional Activation

LogP (1.386) and TPSA (66.84): Computed Physicochemical Differentiation from Non-Oxo Analogs

Computed lipophilicity (LogP = 1.386) and topological polar surface area (TPSA = 66.84 Ų) for 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid are provided by the vendor ChemScence . The 4-substituted analog, 4-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid, has a reported LogP of 1.797 and TPSA of 49.77 Ų . The target compound is therefore 0.411 log units more polar and possesses a 34% larger polar surface area.

Lipophilicity Drug-likeness Permeability

Meta-Substitution Pattern on Benzoic Acid: Structural Differentiation from Para-Analogs

The target compound bears the ethoxy-pyrrolidinone substituent at the meta (3-) position of the benzoic acid ring . The most commonly cited comparator, 4-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid, is para-substituted . This positional isomerism alters the relative orientation of the carboxylic acid and the pyrrolidinone-ethoxy side chain, impacting both molecular shape and potential hydrogen-bonding geometries. While no direct head-to-head biological comparison exists in the public domain, the distinct regioisomer defines a unique chemical space and synthetic entry point not offered by the para analog.

Regioisomer Structure-Activity Molecular Geometry

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic Acid: Application Scenarios Grounded in Current Evidence


As a Defined Reference Compound with Weak PPAR Agonist Activity

The compound's documented EC₅₀ of 12,000 nM for PPAR transactivation in HepG2 cells [1] positions it as a potential reference standard for assays requiring a weak/moderate PPAR modulator. Researchers developing or validating PPAR reporter assays may utilize this compound to benchmark assay sensitivity or to serve as a low-potency comparator against more potent agonist series. Its meta-substituted benzoic acid scaffold with a pyrrolidinone amide also provides a defined chemical starting point distinct from common thiazolidinedione or fibrate PPAR ligands.

As a Meta-Substituted Pyrrolidinone Building Block for Chemical Library Synthesis

With a free carboxylic acid group and a stable pyrrolidinone-ethoxy side chain, 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is commercially available at purities of 95–98% . This enables its direct use as a building block in amide coupling or esterification reactions without additional deprotection steps. The meta-substitution pattern provides a geometric scaffold distinct from para- or ortho-analogs, offering medicinal chemists a regioisomerically pure entry point for diversifying compound collections . Its computed LogP of 1.386 and TPSA of 66.84 are within favorable drug-like space, supporting its utility in hit-to-lead exploration .

As a Physicochemical Comparator in ADME/PK Profiling Studies

The compound's computed physicochemical parameters—LogP of 1.386 and TPSA of 66.84 Ų —differentiate it from simpler pyrrolidinyl-ethoxy-benzoic acid analogs such as the para-substituted 4-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid (LogP ~1.8, TPSA 49.77) . This makes it a useful comparator compound in studies examining how the introduction of a carbonyl group on the pyrrolidine ring (pyrrolidinone vs. pyrrolidine) and positional isomerism affect permeability, solubility, and metabolic stability. Such head-to-head physicochemical comparisons are valuable for establishing structure-property relationships in drug discovery programs.

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